1-(3-Bromo-2-methoxyphenyl)ethanol

biocatalysis carbonyl reductase enantioselective ketone reduction

1-(3-Bromo-2-methoxyphenyl)ethanol (CAS 267651-22-9 racemic; CAS 952103-45-6 (S)-enantiomer) is a halogenated chiral benzylic alcohol of molecular formula C₉H₁₁BrO₂ and molecular weight 231.09 g·mol⁻¹, bearing bromine at the 3-position and methoxy at the 2-position of the phenyl ring. The (S)-enantiomer (CAS 952103-45-6) is the established key chiral precursor for lusutrombopag (Mulpleta®), an orally bioavailable thrombopoietin (TPO) receptor agonist developed by Shionogi for the treatment of thrombocytopenia in patients with chronic liver disease.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B8010196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-methoxyphenyl)ethanol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Br)OC)O
InChIInChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3
InChIKeyVCOGPOSOMAJBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-methoxyphenyl)ethanol – Chiral Building Block for Lusutrombopag and Halogenated Benzylic Alcohol Key Intermediate


1-(3-Bromo-2-methoxyphenyl)ethanol (CAS 267651-22-9 racemic; CAS 952103-45-6 (S)-enantiomer) is a halogenated chiral benzylic alcohol of molecular formula C₉H₁₁BrO₂ and molecular weight 231.09 g·mol⁻¹, bearing bromine at the 3-position and methoxy at the 2-position of the phenyl ring . The (S)-enantiomer (CAS 952103-45-6) is the established key chiral precursor for lusutrombopag (Mulpleta®), an orally bioavailable thrombopoietin (TPO) receptor agonist developed by Shionogi for the treatment of thrombocytopenia in patients with chronic liver disease [1]. The compound is commercially available as both racemate (97% purity) and single (S)-enantiomer (97% purity), with the chiral form being the procurement-critical species for pharmaceutical intermediate applications .

Why 1-(3-Bromo-2-methoxyphenyl)ethanol Cannot Be Replaced by Close Analogs or Regioisomers in Lusutrombopag-Directed Synthesis


In-class benzylic alcohols with alternative substitution patterns—such as 1-(3-chloro-2-methoxyphenyl)ethanol, 1-(3-bromo-4-methoxyphenyl)ethanol, or 1-(3-bromophenyl)ethanol—cannot substitute for 1-(3-bromo-2-methoxyphenyl)ethanol in lusutrombopag synthesis for three quantifiable reasons. First, the bromine atom at the 3-position is synthetically mandatory: replacing bromo with chloro in the thiourea ring-closure step causes a yield collapse from quantitative to merely 25–30% [1]. Second, the 2-methoxy-3-bromo regioisomeric arrangement is structurally required for the lusutrombopag pharmacophore; the 3-bromo-4-methoxy regioisomer (CAS 94670-25-4) leads to a different substitution pattern incompatible with downstream coupling . Third, only the (S)-enantiomer (CAS 952103-45-6) is the competent chiral building block; the (R)-enantiomer (CAS 2095308-79-3) is classified as Lusutrombopag Impurity 49 and must be rigorously controlled . These three differentiation axes—bromo vs. chloro reactivity, regioisomeric specificity, and enantiomeric fidelity—collectively preclude generic substitution.

Quantitative Comparator-Based Evidence for 1-(3-Bromo-2-methoxyphenyl)ethanol: Why This Specific Compound Outperforms Its Closest Analogs


NoCR Carbonyl Reductase Achieves 2× Higher Substrate Loading Than CBR for (S)-1-(3-Bromo-2-methoxyphenyl)ethanol Production

In a direct head-to-head enzymatic screening study, carbonyl reductase NoCR from Novosphingobium sp. Leaf2 completely converted 200 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b) with >99% enantiomeric excess (ee) and 77% isolated yield, using a formate dehydrogenase (FDH)/formate system for NADH cofactor regeneration. In contrast, carbonyl reductase CBR from Novosphingobium aromaticivorans achieved complete conversion at only 100 g/L under comparable conditions—half the substrate loading capacity [1]. Kinetic characterization of recombinant NoCR toward 1a yielded Km = 0.66 mmol/L, kcat = 7.5 s⁻¹, and catalytic efficiency kcat/Km = 11.3 mmol/s·L [1]. This 2× substrate loading advantage directly translates to higher volumetric productivity and reduced process cost in kilogram-scale manufacturing.

biocatalysis carbonyl reductase enantioselective ketone reduction lusutrombopag intermediate

Bromo Substitution Enables Quantitative Thiourea Ring Closure vs. 25–30% Yield with Chloro Analogs in Lusutrombopag Intermediate I Synthesis

In the synthesis of Intermediate I of lusutrombopag, replacing chloro-bearing substrates with bromo-bearing substrates in the thiourea ring-closure step increases the yield from 25–30% to quantitative levels (essentially ~100%) [1]. The original Shionogi route (EP 2184279 A1) employing chloro intermediates in this step suffered from complex reaction mixtures and difficult purification, requiring column chromatography at every step. The bromo-substituted approach eliminated side reactions, simplified purification, and made the process industrially operable [1]. Furthermore, the improved process achieved >80% cumulative yield over the final two steps (carbonyl introduction and bromination) compared to the original 25–30%, representing a 2.7–3.2× yield enhancement [1].

heterocyclic ring closure bromo vs. chloro leaving group lusutrombopag process chemistry thiourea cyclization

Only the (S)-Enantiomer (CAS 952103-45-6) Serves as the Lusutrombopag Key Building Block; the (R)-Enantiomer (CAS 2095308-79-3) Is a Designated Process Impurity

The (S)-enantiomer of 1-(3-bromo-2-methoxyphenyl)ethanol (CAS 952103-45-6) is established as the key chiral precursor for lusutrombopag synthesis, with commercial availability at 97% purity from multiple suppliers . The (R)-enantiomer (CAS 2095308-79-3) is explicitly designated as Lusutrombopag Impurity 49 (also listed as Lusutrombopag Impurity 3 in some pharmacopeial listings) and must be rigorously controlled during API manufacturing [1]. According to impurity profiling documentation, residual (R)-enantiomer arising from incomplete stereoselective reduction or racemization can affect drug substance purity and metabolic profile, making enantiomeric purity a critical quality attribute (CQA) . The NoCR biocatalytic process delivers >99% ee for the (S)-enantiomer, substantially exceeding the stereochemical fidelity typically achievable with chemical asymmetric reduction using CBS-oxazaborolidine catalysts [2].

chiral purity enantiomeric impurity lusutrombopag quality control pharmaceutical intermediate specification

NoCR Biocatalytic Route Eliminates Column Chromatography and Hazardous Borane Reagents Required by Chemical CBS Asymmetric Reduction

The chemical asymmetric reduction route described in CN106565625A for synthesizing the chiral alcohol intermediate (Compound VII) employs (R)-CBS-oxazaborolidine catalyst with borane–THF or borane–dimethyl sulfide complex, requiring anhydrous conditions and subsequent column chromatography purification to achieve 93% yield [1]. In contrast, the NoCR biocatalytic process operates in aqueous buffer at ambient temperature, uses the FDH/formate cofactor regeneration system, requires no column chromatography, and achieves >99% ee with 77% isolated yield at 200 g/L substrate loading [2]. While the CBS route requires hazardous borane reagents (pyrophoric, requiring specialized handling) and generates boron-containing waste, the biocatalytic route uses only formate as a stoichiometric reductant, producing CO₂ as the sole byproduct [2]. This shift eliminates the safety and waste-disposal burdens associated with borane-based reduction.

green chemistry biocatalysis vs. chemocatalysis CBS oxazaborolidine process mass intensity

Improved Lusutrombopag Intermediate I Synthesis: 4–5× Higher Overall Yield and Elimination of All 7 Chromatography Steps Compared to Original Shionogi Route

The original Shionogi route (EP 2184279 A1) for synthesizing Intermediate I of lusutrombopag required 7 steps with column chromatography purification at each step, achieving a total overall yield of only 5–8% [1]. The improved route described in CN106565625A, which relies on the specific 2-methoxy-3-bromo substitution pattern for efficient ring closure, eliminates all column chromatography steps and achieves substantially higher stepwise yields: the ring-closure step proceeds quantitatively (vs. 25–30%), and the two-step sequence of carbonyl introduction and bromination exceeds 80% yield (vs. 25–30%) [1]. The overall Intermediate I yield is increased to approximately 32–40% across the revised route, representing a 4–5× improvement over the original 5–8% [1]. This yield enhancement is directly attributable to the use of bromo-substituted intermediates and the avoidance of chloro-based chemistry [1].

process yield improvement chromatography-free synthesis lusutrombopag manufacturing pharmaceutical intermediate cost reduction

Procurement-Driven Application Scenarios for 1-(3-Bromo-2-methoxyphenyl)ethanol in Pharmaceutical Intermediate Manufacturing and Chiral Synthesis


Kilogram-Scale Lusutrombopag Intermediate I Manufacturing via Biocatalytic (S)-Alcohol Production

Pharmaceutical CDMOs and API manufacturers producing lusutrombopag require the (S)-enantiomer (CAS 952103-45-6) as the key chiral building block. The NoCR carbonyl reductase process enables complete conversion of 200 g/L ketone precursor with >99% ee and 77% isolated yield using the FDH/formate NADH regeneration system [1]. The 2× higher substrate loading of NoCR compared to CBR (200 vs. 100 g/L) directly increases batch productivity [1]. Coupled with the bromo-specific quantitative thiourea ring closure (>80% two-step yield vs. 25–30% for chloro routes), this compound enables a chromatography-free manufacturing process with 4–5× higher overall Intermediate I yield compared to the original Shionogi route [2]. Procurement specification must mandate (S)-configuration and enantiomeric purity ≥97% with (R)-enantiomer (Lusutrombopag Impurity 49, CAS 2095308-79-3) controlled as a specified impurity .

Green Chemistry Biocatalytic Process Development Using NoCR Carbonyl Reductase

Research groups and industrial biotechnology teams developing sustainable enantioselective reduction processes can utilize 1-(3-bromo-2-methoxyphenyl)ethanone (the ketone precursor) as a model substrate for carbonyl reductase engineering. The NoCR enzyme from Novosphingobium sp. Leaf2 demonstrates Km = 0.66 mmol/L, kcat = 7.5 s⁻¹, and kcat/Km = 11.3 mmol/s·L toward this specific substrate [1]. The enzyme exhibits broad substrate tolerance for acetophenone derivatives with halogen or methoxy substitution, making this compound a representative substrate for benchmarking new carbonyl reductase variants [1]. The aqueous-phase FDH/formate cofactor regeneration system eliminates the need for hazardous borane reagents (required in CBS chemical reduction) and avoids chromatographic purification, aligning with green chemistry principles [1].

Chiral Building Block Procurement for Lusutrombopag Analog and Impurity Reference Standard Programs

Medicinal chemistry teams synthesizing lusutrombopag analogs or conducting impurity profiling require both enantiomers of 1-(3-bromo-2-methoxyphenyl)ethanol as reference standards. The (S)-enantiomer (CAS 952103-45-6) serves as the synthetic building block for active pharmaceutical ingredient (API) construction, while the (R)-enantiomer (CAS 2095308-79-3, Lusutrombopag Impurity 49) is required for analytical method validation, forced degradation studies, and quality control release testing . The 2-methoxy-3-bromo regioisomeric pattern is non-negotiable for lusutrombopag pharmacophore integrity; regioisomers such as 1-(3-bromo-4-methoxyphenyl)ethanol (CAS 94670-25-4) produce incorrect connectivity in downstream thiazole coupling reactions . Procurement protocols should verify CAS number specificity (952103-45-6 for (S); 2095308-79-3 for (R)) and request batch-specific chiral HPLC purity certificates.

Process Chemistry Optimization: Bromo-Specific Thiourea Cyclization for Heterocyclic Intermediate Construction

Process chemistry teams optimizing lusutrombopag Intermediate I synthesis should procure the bromo-substituted benzylic alcohol intermediate rather than the chloro analog, based on the quantitative yield advantage in the thiourea cyclization step. The CN106565625A patent demonstrates that bromo intermediates enable quantitative ring closure with thiourea in alcoholic solvents at 60–90 °C, whereas chloro intermediates yield only 25–30% under identical conditions and generate complex mixtures requiring chromatographic separation [2]. The subsequent bromination step using N-bromosuccinimide (NBS) proceeds with high selectivity, and the overall two-step sequence (carbonyl introduction followed by bromination) exceeds 80% yield without any chromatography [2]. This process advantage translates to an estimated 4–5× reduction in cost per kilogram of Intermediate I compared to the chloro-based route, based solely on yield and purification cost differentials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-2-methoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.